![molecular formula C15H22N2O4S B512979 1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 941263-88-3](/img/structure/B512979.png)
1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one, also known as MDMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential use in the development of new drugs for the treatment of various medical conditions.
Scientific Research Applications
Crystal Structure and Computational Analysis
Compounds with piperazine derivatives have been synthesized and analyzed for their crystal structure, exhibiting intermolecular hydrogen bonds contributing to crystal packing. Computational density functional theory (DFT) calculations shed light on reactive sites for electrophilic and nucleophilic nature, indicating potential for chemical modification and application in drug design and materials science (Kumara et al., 2017).
Biological Activity
Novel piperazine derivatives have been evaluated for their antimicrobial studies, showing excellent antibacterial and antifungal activities. This suggests the potential of such compounds in developing new antimicrobial agents (Rajkumar et al., 2014).
HIV-1 Reverse Transcriptase Inhibitors
Bis(heteroaryl)piperazines, analogues of the mentioned compound, have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase. These studies highlight the potential use of such compounds in antiretroviral therapy (Romero et al., 1994).
Analgesic and Anti-inflammatory Agents
Research into piperazine derivatives has led to the discovery of compounds with significant analgesic and anti-inflammatory activities, suggesting potential applications in pain management and inflammatory conditions (Abu‐Hashem et al., 2020).
Antipsychotic Activity
1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives have been evaluated for antipsychotic activity, offering a basis for the development of new treatments for psychiatric disorders (Bhosale et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it may interact with its targets (like alpha1-adrenergic receptors) and induce changes in the cellular signaling pathways .
Biochemical Pathways
Alpha1-adrenergic receptors, which could be potential targets of this compound, are known to play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic profiles .
Result of Action
Based on the potential interaction with alpha1-adrenergic receptors, it can be inferred that it may have effects on smooth muscle contraction and potentially influence various neurological conditions .
properties
IUPAC Name |
1-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11-10-15(12(2)9-14(11)21-4)22(19,20)17-7-5-16(6-8-17)13(3)18/h9-10H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHGEYVTISMUKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C(=O)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one |
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